2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526102
InChI: InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
SMILES:
Molecular Formula: C9H11BrClNO2
Molecular Weight: 280.54 g/mol

2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC13526102

Molecular Formula: C9H11BrClNO2

Molecular Weight: 280.54 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride -

Specification

Molecular Formula C9H11BrClNO2
Molecular Weight 280.54 g/mol
IUPAC Name 2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Standard InChI Key GRWMPXZZFAPLFZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-amino-3-(4-bromophenyl)propanoic acid hydrochloride, reflects its structure: a propanoic acid backbone with an amino group at position 2 and a 4-bromophenyl group at position 3, neutralized by hydrochloric acid . Key identifiers include:

PropertyValue
Molecular FormulaC9H11BrClNO2\text{C}_9\text{H}_{11}\text{BrClNO}_2
Molecular Weight280.54 g/mol
InChIInChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
InChI KeyGRWMPXZZFAPLFZ-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1CC(C(=O)O)N)Br.Cl

The bromine atom introduces steric and electronic effects, altering reactivity compared to unsubstituted phenylalanine .

Structural Analysis

The compound’s 2D and 3D conformers reveal a planar aromatic ring with the bromine atom occupying the para position, minimizing steric hindrance. The hydrochloride salt forms ionic interactions between the protonated amino group and chloride ion, stabilizing the crystal lattice .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents such as water and methanol, facilitating its use in biological assays. Stability studies suggest decomposition above 200°C, consistent with thermally labile halogenated organic compounds .

Spectroscopic Features

  • IR Spectroscopy: Peaks at 3300 cm1^{-1} (N–H stretch), 1700 cm1^{-1} (C=O stretch), and 600 cm1^{-1} (C–Br stretch) confirm functional groups .

  • NMR: 1H^1\text{H} NMR signals at δ 7.4–7.6 (aromatic protons), δ 4.1 (α-proton), and δ 3.2 (β-methylene) align with its structure .

Hypothesized Biological and Chemical Applications

Enzymatic Inhibition

The structural similarity to phenylalanine positions this compound as a potential competitive inhibitor of phenylalanine-metabolizing enzymes, such as phenylalanine hydroxylase or aromatic amino acid decarboxylase . Bromine’s electron-withdrawing nature may enhance binding affinity to active sites.

Medicinal Chemistry

Brominated aromatic compounds are prevalent in drug discovery due to their ability to participate in halogen bonding. This compound could serve as:

  • A precursor for bromine-containing peptide analogs.

  • A scaffold for designing kinase or protease inhibitors .

Organic Synthesis

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse aryl groups, expanding utility in synthesizing complex molecules .

Research Gaps and Future Directions

While the compound’s chemical profile is well-documented, experimental data on its biological activity remain sparse. Proposed studies include:

Study TypeObjective
Enzymatic AssaysQuantify inhibition constants for phenylalanine-dependent enzymes.
Antimicrobial ScreeningEvaluate efficacy against bacterial/fungal strains.
PharmacokineticsAssess absorption and metabolism in model organisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator